4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol
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Overview
Description
4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a chloro group, a nitro group, and a hydroxyl group attached to a phenolic ring, along with an imine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol can be achieved through a condensation reaction between 4-chloro-2-nitrophenol and 2-hydroxy-3,5-dimethylbenzaldehyde in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of 4-amino-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential therapeutic effects due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol involves its ability to form stable complexes with metal ions. The imine nitrogen and phenolic oxygen atoms coordinate with metal ions, forming a square planar geometry around the metal center . This coordination can alter the electronic properties of the metal ion, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methylphenol
- 4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol
Uniqueness
The presence of the nitro group in 4-chloro-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-nitrophenol makes it unique compared to other similar compounds. The nitro group can participate in various redox reactions, making this compound versatile in both chemical and biological applications.
Properties
Molecular Formula |
C15H13ClN2O4 |
---|---|
Molecular Weight |
320.73 g/mol |
IUPAC Name |
2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-4,6-dimethylphenol |
InChI |
InChI=1S/C15H13ClN2O4/c1-8-3-9(2)14(19)12(4-8)17-7-10-5-11(16)6-13(15(10)20)18(21)22/h3-7,19-20H,1-2H3 |
InChI Key |
SRZDKMCDLLZLRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)C |
Origin of Product |
United States |
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